![molecular formula C17H18N2O5 B5711952 N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide, commonly known as DOXO-EMCH, is a chemical compound that has been extensively studied for its potential applications in the field of cancer therapy. It belongs to a class of compounds known as benzamides, which are known to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of DOXO-EMCH is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. DOXO-EMCH has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is thought to be a key factor in its anti-cancer activity.
Biochemical and Physiological Effects:
DOXO-EMCH has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of several enzymes involved in DNA synthesis and repair, including topoisomerase II and PARP-1. In addition, DOXO-EMCH has been shown to induce the production of reactive oxygen species, which can damage DNA and other cellular components.
Advantages and Limitations for Lab Experiments
One of the main advantages of DOXO-EMCH is its potent anti-cancer activity, which makes it a promising candidate for further development as a cancer therapy. However, there are also some limitations to its use in lab experiments. For example, DOXO-EMCH can be toxic to normal cells at high concentrations, which can make it difficult to achieve therapeutic doses without causing side effects.
Future Directions
There are several future directions for the study of DOXO-EMCH. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can be used to predict which patients will respond best to treatment with DOXO-EMCH. Finally, there is a need for further studies to understand the exact mechanism of action of DOXO-EMCH and to identify potential targets for combination therapy.
Synthesis Methods
DOXO-EMCH can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzoic acid with 4-(2-amino-2-oxoethyl)phenol, followed by acylation with 4-(chlorocarbonyl)phenyl isocyanate. The resulting compound is then subjected to a series of purification steps to obtain DOXO-EMCH in its pure form.
Scientific Research Applications
DOXO-EMCH has been extensively studied for its potential applications in the field of cancer therapy. It has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. In addition, DOXO-EMCH has been shown to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy.
properties
IUPAC Name |
N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-14-7-11(8-15(9-14)23-2)17(21)19-12-3-5-13(6-4-12)24-10-16(18)20/h3-9H,10H2,1-2H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGQLDFMIORJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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